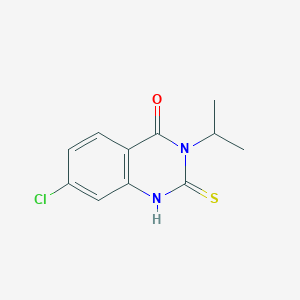
7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, also known as CSPQ, is a quinazolinone derivative that has been studied for its potential applications in scientific research. It is a colorless solid that is soluble in organic solvents and has a melting point of 172-174 °C. CSPQ has been studied for its ability to act as a ligand for metal ions, as well as its potential as a drug candidate.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
Research by Aleqsanyan and Hambardzumyan (2021) highlights the synthesis of hetarylquinolines containing thiazolidine and dihydrothiazole rings, based on benzene ring–substituted hydrazinocarbothioamides. This includes reactions involving sulfanyl analogs to produce substituted quinolines and butan-2-ones, relevant to the chemical structure of 7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (Aleqsanyan & Hambardzumyan, 2021).
Novel Compounds Synthesis
Reddy et al. (2012) conducted research on the condensation of 2-mercapto-3H-quinazolin-4-one with chloroacetic acid, leading to novel quinazoline derivatives. This process is significant for understanding the formation and potential applications of 7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (Reddy, Naidu, & Dubey, 2012).
Structural and DFT Study
Deng et al. (2021) explored the crystal structure and Density Functional Theory (DFT) calculations of a compound structurally similar to 7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one. This study provides insights into the molecular structure and electronic properties of such compounds (Deng et al., 2021).
Antioxidant Applications in Lubricating Oils
Habib et al. (2014) synthesized and evaluated quinazolones as antioxidant additives for lubricating oils, demonstrating a potential application area for similar compounds, including 7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (Habib, Hassan, & El‐Mekabaty, 2014).
Eigenschaften
IUPAC Name |
7-chloro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-6(2)14-10(15)8-4-3-7(12)5-9(8)13-11(14)16/h3-6H,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFJOSOKWYLSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=C(C=C2)Cl)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2502878.png)
![4-(2,4-Dichlorophenyl)-2-(4-methoxyphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2502879.png)
![5-[(2-Chlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2502881.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2502882.png)


![1-(3,4-Dimethylphenyl)-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2502887.png)
![N,N-Dimethyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2502888.png)
![1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2502889.png)
![N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2502891.png)
![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2502893.png)
![9-{[3-(Morpholin-4-yl)propyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2502894.png)

methyl}-4-cyano-3-phenylbutanamide](/img/structure/B2502900.png)